Regioisomeric Nitro Position Drives APJ Antagonist Potency: Ortho (2-NO₂) vs. Para (4-NO₂) vs. Meta (3-NO₂)
The positional isomerism of the nitro group on the benzoate ester is the single most impactful structural variable for APJ antagonist activity in this kojic acid scaffold series. In the primary SAR study by Maloney et al. (2012), the 4-nitro (para) regioisomer ML221 (entry 6, Table 1) exhibited an APJ IC₅₀ of 1.75 ± 0.19 μM (n=4) in the β-arrestin recruitment assay using CHOK1 cells expressing human APJ, with >45-fold selectivity over the angiotensin II type 1 (AT1) receptor (IC₅₀ >79 μM) [1]. By contrast, the 3-nitro (meta) analog (entry 4) showed a markedly reduced APJ IC₅₀ of 75.70 ± 3.30 μM, representing a 43-fold loss in potency relative to ML221 [1]. While the unsubstituted 2-nitrobenzoate (CAS 877636-36-7) was not directly reported in the ML221 SAR tables, the 2-NO₂-5-Cl substituted analog (entry 20) displayed no measurable APJ activity (IC₅₀ >79 μM), and the 2-Cl-5-NO₂ analog (entry 21) exhibited only weak activity (APJ IC₅₀ = 51.00 ± 4.07 μM) [1]. Collectively, these data establish a clear SAR trend: electron-withdrawing substitution at the para position is strongly favored for APJ antagonism, while ortho substitution is poorly tolerated, likely due to steric hindrance at the ester linkage and disruption of optimal π-stacking interactions within the receptor binding pocket [1].
| Evidence Dimension | APJ antagonist potency (IC₅₀ in β-arrestin recruitment assay) |
|---|---|
| Target Compound Data | Not directly determined; class-level inference from 2-NO₂-5-Cl analog (APJ IC₅₀ >79 μM, Table 1 entry 20) and 2-Cl-5-NO₂ analog (APJ IC₅₀ = 51.00 ± 4.07 μM, Table 1 entry 21) predicts weak or no APJ activity for unsubstituted 2-NO₂ regioisomer |
| Comparator Or Baseline | ML221 (4-NO₂, entry 6): APJ IC₅₀ = 1.75 ± 0.19 μM; 3-NO₂ analog (entry 4): APJ IC₅₀ = 75.70 ± 3.30 μM |
| Quantified Difference | ML221 (4-NO₂) is >43-fold more potent than 3-NO₂ analog; 2-NO₂ regioisomer predicted to be at least 45-fold less potent than ML221, consistent with 2-NO₂-5-Cl entry being inactive (IC₅₀ >79 μM vs. 1.75 μM) |
| Conditions | β-arrestin recruitment assay; CHOK1 cells stably expressing human APJ receptor; apelin-13 as agonist; 90 min incubation; luminescence readout (Bioorg Med Chem Lett, 2012) |
Why This Matters
For APJ-targeted research, selecting the 2-nitrobenzoate isomer instead of ML221 would result in a >45-fold loss of target engagement, rendering it unsuitable as an APJ antagonist probe and potentially leading to false-negative results in mechanism-of-action studies.
- [1] Maloney PR, Khan P, Hedrick MP, et al. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorg Med Chem Lett. 2012;22(21):6656-6660. doi:10.1016/j.bmcl.2012.08.105 View Source
